Bis(pentafluorophenyl)diphenylgermane
Description
Contextual Significance of Organogermanium Compounds in Contemporary Research
Organogermanium compounds, since the synthesis of the first derivative, tetraethylgermane, in 1887, have evolved from academic curiosities to vital components in various scientific and technological fields. pharmacy180.com Their contemporary significance is underscored by their wide-ranging applications, which stem from germanium's unique position in Group 14 of the periodic table, intermediate between silicon and tin. rsc.org This placement endows organogermanium compounds with moderate reactivity and thermal stability, making them suitable for numerous applications. paperpublications.org
In modern research, organogermanium compounds are extensively explored for their potential in medicine and materials science. pharmacy180.compaperpublications.org Certain water-soluble organogermanium compounds have been investigated for their biological activities, including potential antitumor and immune-stimulating properties. pharmacy180.com The inherent low toxicity of some germanium compounds makes them attractive candidates for therapeutic agents. paperpublications.org In the realm of materials science, germanium and its organic derivatives are critical in the manufacturing of semiconductors, optical materials for fiber and infrared optics, and as catalysts in polymerization processes. pharmacy180.com Furthermore, the unique radical properties of organogermanium compounds like hydrogermanes and acylgermanes have made them valuable reagents in photo-induced radical reactions and modern synthetic organic chemistry. rsc.org The continuous development of new synthetic methods and the discovery of novel structures, such as those with multiple bonds to germanium, ensure that organogermanium chemistry remains a vibrant and expanding area of research. nih.gov
Distinctive Features and Research Focus on Perfluorinated Organometallics
The introduction of fluorine atoms into organic molecules dramatically alters their physical and chemical properties, and this effect is particularly pronounced in organometallic chemistry. Perfluorinated organometallic compounds, which contain highly fluorinated organic ligands, represent a distinct and important class of materials. The carbon-fluorine bond is exceptionally strong and short, leading to high thermal and chemical stability in the resulting compounds. greenpeace.to
The primary distinctive features of perfluorinated organometallics arise from the high electronegativity of fluorine. This leads to a strong inductive electron-withdrawing effect, which can significantly modify the electronic environment of the metal center. rsc.org For instance, perfluoroalkyl and perfluoroaryl groups can enhance the Lewis acidity of the metal, influencing its catalytic activity and coordination chemistry. rsc.org Research in this area is driven by the unique reactivity and applications that these properties unlock. For example, the stability and inertness of perfluorinated ligands are exploited in the design of robust catalysts and materials for use in harsh chemical environments. greenpeace.todtic.milresearchgate.net Moreover, selectively fluorinated organometallic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, as the inclusion of fluorine can improve metabolic stability and bioavailability. nih.gov The study of these compounds also provides fundamental insights into C-F bond activation, a challenging but important transformation in synthetic chemistry. rsc.org
Genesis and Evolution of Diphenylgermane (B155566) Derivatives in Chemical Synthesis
The development of diphenylgermane derivatives is a significant thread in the broader history of organogermanium chemistry. Early synthetic work, dating back to the mid-20th century, established foundational methods for creating germanium-phenyl bonds, often starting from germanium tetrachloride and a phenylating agent like a Grignard reagent or phenyllithium. acs.org The initial focus was on the synthesis and characterization of simple structures like diphenylgermane (Ph₂GeH₂) and dihalodiphenylgermanes (Ph₂GeX₂, where X = Cl, Br). acs.org
Over time, the synthetic utility of these core diphenylgermane structures has expanded considerably. Diphenylgermane itself serves as a precursor to a wide range of more complex molecules through reactions like hydrogermylation, where the Ge-H bond adds across unsaturated organic substrates. elsevierpure.com Halogenated derivatives such as dichlorodiphenylgermane are versatile building blocks. The chlorine atoms can be readily substituted by various nucleophiles, allowing for the introduction of a wide array of functional groups. This has led to the synthesis of complex macromolecules, polymers, and functionally substituted organogermanium compounds. elsevierpure.com A notable evolutionary step in this field has been the use of diphenylgermane derivatives as protecting groups or synthetic intermediates in the preparation of other organogermanium compounds, including perfluorinated derivatives. For example, the phenyl groups in compounds like dibromodiphenylgermane can serve as stable placeholders that are later cleaved and replaced by perfluoroalkyl or perfluoroaryl groups. nih.gov This strategic use highlights the maturation of synthetic methodologies within organogermanium chemistry, enabling the construction of highly specialized and complex molecular architectures.
Structure
2D Structure
Properties
Molecular Formula |
C24H10F10Ge |
|---|---|
Molecular Weight |
560.9 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-diphenylgermane |
InChI |
InChI=1S/C24H10F10Ge/c25-13-15(27)19(31)23(20(32)16(13)28)35(11-7-3-1-4-8-11,12-9-5-2-6-10-12)24-21(33)17(29)14(26)18(30)22(24)34/h1-10H |
InChI Key |
SNIFHELONUZNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Bis Pentafluorophenyl Diphenylgermane and Analogues
Strategies for Carbon-Germanium Bond Formation
The creation of stable carbon-germanium bonds is the cornerstone of organogermanium chemistry. These bonds are typically air-stable, and their synthesis is approached through several well-established and developing methods. wikipedia.org
Direct Synthesis Approaches
The most common and direct methods for forming C-Ge bonds involve the reaction of germanium halides with potent organometallic nucleophiles. wikipedia.org Historically, the first organogermanium compound, tetraethylgermane, was synthesized in 1887 by reacting germanium tetrachloride with diethylzinc. wikipedia.org Modern syntheses more frequently employ organolithium or Grignard reagents for the alkylation or arylation of germanium halides like germanium tetrachloride (GeCl₄) or dichlorodiphenylgermane (Ph₂GeCl₂). wikipedia.org
For the specific synthesis of Bis(pentafluorophenyl)diphenylgermane, a plausible direct approach would involve the reaction of dichlorodiphenylgermane with two equivalents of a pentafluorophenylating agent, such as pentafluorophenyllithium (C₆F₅Li) or the corresponding Grignard reagent (C₆F₅MgBr). This method allows for the sequential and controlled introduction of different organic substituents onto the germanium center.
Another direct synthesis approach involves the reaction of elemental germanium with organic compounds. For instance, organotrichlorogermanes can be synthesized from elemental germanium, hydrogen chloride, and an alkene. acs.org
Transmetalation Routes (e.g., Organotin Precursors)
Transmetalation provides an alternative pathway for the formation of C-Ge bonds, involving the transfer of organic ligands from one metal to another. Organotin compounds (stannanes) are particularly useful precursors in this context due to the well-established reactivity of the tin-carbon bond. In a typical transmetalation route, an organotin reagent, such as a tetraorganotin compound or an organotin halide, reacts with a germanium halide. The thermodynamic driving force of the reaction, often the formation of a more stable tin-halide bond, facilitates the transfer of the organic group to the germanium center.
This strategy is valuable for introducing specific or complex organic moieties that might be difficult to prepare as organolithium or Grignard reagents. For example, a pentafluorophenyl group could be transferred from a precursor like bis(pentafluorophenyl)dimethyltin to a germanium halide. nii.ac.jp
Hydrogermylation Reactions in Organogermanium Synthesis
Hydrogermylation, the addition of a germanium-hydrogen (Ge-H) bond across an unsaturated carbon-carbon bond (e.g., in alkenes or alkynes), stands out as a highly direct and atom-economical method for constructing C-Ge bonds. chinesechemsoc.orgchinesechemsoc.org This reaction avoids the need for pre-formed organometallic reagents and the generation of stoichiometric byproducts. wikipedia.org The process can be initiated by radical initiators, Lewis acids, or, most commonly, transition metal catalysts. chinesechemsoc.orgrsc.org
A wide array of transition metals effectively catalyze the hydrogermylation of alkenes and alkynes. rsc.org These catalysts activate the Ge-H bond, facilitating its addition to the C-C multiple bond. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the addition. Both precious metals and more earth-abundant first-row transition metals have been successfully employed. rsc.orgnih.gov
Table 1: Selected Transition Metal Catalysts for Hydrogermylation
| Catalyst Type | Metal | Typical Substrates | Reference |
|---|---|---|---|
| Platinum Complexes | Pt | Alkynes, Alkenes | nih.gov |
| Rhodium Complexes | Rh | Alkynes | nih.govrsc.org |
| Palladium Complexes | Pd | Alkynes | nih.gov |
| Ruthenium Complexes | Ru | Alkynes | nih.gov |
| Iron Complexes | Fe | Alkenes, Alkynes | rsc.org |
| Cobalt Complexes | Co | Alkynes | rsc.orgnih.gov |
| Manganese Complexes | Mn | Alkynes | rsc.orgnih.gov |
The synthesis of chiral organogermanes, which have potential applications in pharmacology and asymmetric catalysis, presents a significant challenge. chinesechemsoc.org Asymmetric hydrogermylation has emerged as a powerful strategy for creating enantioenriched germanes with stereocenters at either the carbon or the germanium atom. chinesechemsoc.orgchinesechemsoc.org
Key challenges in developing asymmetric hydrogermylation include the steric hindrance associated with the large atomic radius of germanium and the potential for racemization at the stereogenic germanium center. chinesechemsoc.org Recent breakthroughs have demonstrated that copper-catalyzed systems, in conjunction with chiral ligands, can effectively address these issues. These methods allow for the highly enantioselective intermolecular hydrogermylation of activated alkenes with hydrogermanes, yielding chiral products under mild conditions. chinesechemsoc.orgchinesechemsoc.orgacs.org Mechanistic studies suggest the reaction proceeds through a key copper-germyl ([Cu-Ge]) intermediate. acs.org
Table 2: Examples of Copper-Catalyzed Asymmetric Hydrogermylation
| Substrate | Germane (B1219785) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Activated Alkene | Dihydrogermane | (S,S)-Ph-BPE | High | Good to Excellent | chinesechemsoc.org |
| Dehydroalanine | Dihydrogermane | Chiral Phosphine (B1218219) | High | Good to Excellent | acs.org |
Derivatization and Functionalization Strategies
Once a core organogermanium scaffold like this compound is synthesized, it can undergo further transformations to introduce new functional groups or alter its structure. These derivatization strategies enhance the utility of the parent compound, enabling its use in a broader range of applications.
Introduction of Perfluorinated Moieties
A representative synthetic route would likely commence with a readily available germanium tetrahalide, for instance, germanium tetrabromide (GeBr₄). The initial step would involve the introduction of the non-fluorinated phenyl groups. This can be achieved through a Grignard reaction, where phenyllithium or phenylmagnesium bromide is reacted with GeBr₄ in a stoichiometric manner to yield diphenyldibromogermane (Ph₂GeBr₂). The phenyl groups in this intermediate serve as robust, non-labile substituents under the subsequent reaction conditions.
The crucial step of introducing the pentafluorophenyl moieties would then follow. This is typically accomplished by reacting the diphenyldibromogermane intermediate with a pentafluorophenylating agent. A common and effective reagent for this purpose is pentafluorophenyllithium (C₆F₅Li), which can be generated in situ from bromopentafluorobenzene and a strong lithium base like n-butyllithium. The reaction of two equivalents of C₆F₅Li with Ph₂GeBr₂ would lead to the desired product, this compound, through the displacement of the bromide ions.
This stepwise approach, utilizing protecting groups, allows for the controlled and selective synthesis of asymmetric organogermanium compounds bearing both fluorinated and non-fluorinated aryl substituents. The reaction progress can be monitored using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR to confirm the incorporation of the pentafluorophenyl groups.
Table 1: Proposed Synthetic Route for this compound
| Step | Reactants | Reagents | Product |
| 1 | Germanium tetrabromide (GeBr₄) | Phenyllithium (PhLi) or Phenylmagnesium bromide (PhMgBr) | Diphenyldibromogermane (Ph₂GeBr₂) |
| 2 | Diphenyldibromogermane (Ph₂GeBr₂) | Pentafluorophenyllithium (C₆F₅Li) | This compound ((C₆F₅)₂GePh₂) |
Pathways to Organogermanium Heterocycles (Fluorinated Examples)
The synthesis of organogermanium heterocycles, particularly those bearing fluorine atoms, introduces additional layers of complexity due to ring strain and the electronic effects of the fluorine substituents. While specific examples of fluorinated germoles or germaindanes are not extensively documented, synthetic strategies can be extrapolated from the synthesis of other germanium-containing ring systems.
One potential pathway to fluorinated germacyclopentadienes (germoles) could involve the reaction of a di-Grignard reagent derived from a fluorinated 1,4-dihalobutadiene with a dihalogermane, such as dichlorobis(pentafluorophenyl)germane ((C₆F₅)₂GeCl₂). The synthesis of the latter would follow a similar logic as described in the previous section, starting from germanium tetrachloride. The intramolecular cyclization would then yield a perfluorinated germole.
Another approach could involve the reaction of a metalloid dihalide with a suitable di-alkali metal salt of a fluorinated diene. For instance, the reaction of dichlorobis(pentafluorophenyl)germane with the dilithium salt of 1,2,3,4-tetrafluoro-1,3-butadiene could potentially lead to the formation of a tetrafluorinated germole ring with two pentafluorophenyl groups on the germanium atom.
A more specialized example of a germanium-containing heterocycle is the three-membered sila-bis-λ³-germirane ring system. Although not fluorinated in the reported synthesis, the methodology provides a foundation for potential fluorinated analogues. The synthesis involves the treatment of potassium salts of silole dianions with donor-stabilized germanium dichlorides. To create a fluorinated version, one could envision starting with a perfluorinated silole dianion and reacting it with a suitable germanium(II) dihalide. The resulting fluorinated sila-bis-λ³-germirane would be a highly strained and reactive molecule with unique electronic properties.
Table 2: Potential Synthetic Strategies for Fluorinated Organogermanium Heterocycles
| Heterocycle Type | Proposed Reactants | Potential Product |
| Fluorinated Germole | Dichlorobis(pentafluorophenyl)germane and a fluorinated 1,4-di-Grignard reagent | Perfluorinated germole derivative |
| Fluorinated Sila-bis-λ³-germirane | Perfluorinated silole dianion and a germanium(II) dihalide | Fluorinated sila-bis-λ³-germirane derivative |
Green Chemistry Principles in Organogermane Synthesis
The synthesis of specialized organometallic compounds like this compound traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to address these challenges by promoting more sustainable and environmentally benign synthetic routes.
The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. In the context of organogermane synthesis, several of these principles are particularly relevant:
Waste Prevention: Designing synthetic pathways that minimize the formation of byproducts is a core tenet of green chemistry. This can be achieved by optimizing reaction conditions to maximize yield and selectivity.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like addition and cycloaddition are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.
Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity. In organogermanium synthesis, this could involve replacing hazardous solvents with greener alternatives or using less toxic germanium precursors.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. Developing catalytic methods for the formation of carbon-germanium bonds would be a significant advancement in green organogermane chemistry.
A key aspect of sustainability in germanium chemistry is the lifecycle of the element itself. Germanium is a relatively rare and valuable element. Therefore, efficient recycling and recovery of germanium from waste streams are crucial for the long-term sustainability of its use in any application. semi.org Companies involved in germanium production are increasingly focusing on recycling germanium from various industrial scraps and end-of-life products. semi.org This circular economy approach reduces the need for primary mining and minimizes the environmental impact associated with extraction and purification. semi.org
Furthermore, innovative and greener methods for germanium extraction are being explored. One such method is "phytomining," which utilizes plants to extract germanium from the soil. ceramics.org This biological approach avoids the harsh chemicals and energy-intensive processes associated with traditional mining. ceramics.org While still in the research and development phase, phytomining holds promise for a more sustainable future for germanium sourcing. ceramics.org
In the laboratory, adopting greener practices can involve using solvent-free reaction conditions (mechanochemistry), employing renewable starting materials where possible, and designing processes that are more energy-efficient. While the direct application of all these principles to the synthesis of a highly specialized compound like this compound may be challenging, a continuous effort to incorporate these ideals will drive the field of organogermanium chemistry towards a more sustainable future.
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis of Organogermanium Compounds
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of organogermanium compounds. While specific crystal structure data for Bis(pentafluorophenyl)diphenylgermane is not widely published, its structural parameters can be reliably inferred from closely related analogues like tetraphenylgermane (B86223) and other compounds containing pentafluorophenyl-metal bonds.
The central germanium atom in this compound is expected to adopt a distorted tetrahedral geometry, typical for tetracoordinate Ge(IV) species. The C-Ge-C bond angles would be close to the ideal tetrahedral angle of 109.5°, with minor deviations due to the steric bulk and electronic differences between the phenyl and pentafluorophenyl groups.
The Ge-C bond lengths are a key parameter. In related structures, Ge-C(phenyl) bonds are typically observed in the range of 1.95-1.97 Å. The Ge-C(pentafluorophenyl) bond is expected to be slightly shorter due to the inductive electron-withdrawing effect of the fluorine atoms.
| Parameter | Expected Value / Range | Comment |
|---|---|---|
| Coordination Geometry | Distorted Tetrahedral | Typical for tetracoordinate Ge(IV) |
| Ge-C(phenyl) Bond Length | ~1.95 - 1.97 Å | Based on analogous tetraarylgermanes |
| Ge-C(C6F5) Bond Length | ~1.93 - 1.95 Å | Slightly shorter due to electron-withdrawing fluorine atoms |
| C-Ge-C Bond Angle | ~108° - 111° | Deviations from ideal 109.5° due to steric and electronic effects |
Bond Critical Point (BCP) Analysis , a method derived from the Quantum Theory of Atoms in Molecules (QTAIM), provides profound insight into the nature of chemical bonds. researchgate.netresearchgate.netacs.orguni-muenchen.dewiley-vch.de For the Ge-C bonds in this compound, a BCP analysis would characterize the interaction based on the electron density (ρ) and its Laplacian (∇²ρ) at the critical point. acs.org Ge-C bonds in organogermanium compounds typically exhibit characteristics of a polar covalent bond, classified as a closed-shell interaction. This is indicated by a relatively low electron density and a positive Laplacian value at the bond critical point.
The crystal packing of this compound is governed by a variety of non-covalent interactions, primarily driven by the fluorinated rings. nih.govbham.ac.ukchemrxiv.org The electron-rich π-system of the phenyl groups and the electron-poor π-system of the pentafluorophenyl rings facilitate attractive arene-perfluoroarene (π-π stacking) interactions. acs.org These interactions are a significant driving force in the solid-state assembly of many fluorinated aromatic compounds.
Mass Spectrometry and Other Complementary Spectroscopic Techniques
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org For organogermanium compounds, electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺). rsc.org
The fragmentation of tetra-aryl germanes is often characterized by the sequential loss of the aromatic substituents. libretexts.org The primary fragmentation pathway for this compound would involve the cleavage of the Ge-C bonds. youtube.com The relative stability of the resulting fragments (e.g., Ph⁺ vs. C₆F₅⁺) and radicals (Ph• vs. C₆F₅•) will influence the observed fragmentation pattern. A key feature in the mass spectrum will be the characteristic isotopic pattern of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge), which helps to identify fragments containing the germanium atom.
| Fragment Ion | Description |
|---|---|
| [Ge(C₆F₅)₂(C₆H₅)₂]⁺ | Molecular Ion (M⁺) |
| [Ge(C₆F₅)₂(C₆H₅)]⁺ | Loss of a phenyl radical |
| [Ge(C₆F₅)(C₆H₅)₂]⁺ | Loss of a pentafluorophenyl radical |
| [Ge(C₆F₅)(C₆H₅)]⁺ | Further fragmentation |
Other complementary techniques like Infrared (IR) and Raman spectroscopy can provide information about vibrational modes, confirming the presence of characteristic bonds such as Ge-C, aromatic C-H, and C-F.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Detailed research findings and data tables for the vibrational spectroscopy of this compound are not available in the public domain. Vibrational spectroscopy is a crucial analytical technique for identifying the functional groups and understanding the bonding within a molecule.
Infrared (IR) Spectroscopy would be expected to reveal characteristic absorption bands corresponding to the vibrational modes of the C-F bonds in the pentafluorophenyl rings, the C-H and C-C bonds in the diphenyl rings, and the Ge-C bonds. The positions and intensities of these bands would provide insight into the molecular structure.
Without access to published experimental spectra and their interpretations, a detailed and accurate presentation of this specific topic is not possible.
Computational and Theoretical Insights into Bis Pentafluorophenyl Diphenylgermane
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.comdntb.gov.uarsc.org It is used to determine not just the energy of a system but also its electron density distribution, from which numerous properties related to structure and bonding can be derived.
DFT calculations are highly effective for performing geometry optimizations to predict the most stable three-dimensional structure of a molecule. researchgate.netnih.gov For Bis(pentafluorophenyl)diphenylgermane, the central germanium (Ge) atom is bonded to two phenyl (-C₆H₅) rings and two pentafluorophenyl (-C₆F₅) rings.
The predicted ground-state geometry centers around a tetra-coordinate germanium atom. The four aryl groups arrange themselves in a distorted tetrahedral geometry to minimize steric repulsion. The bond angles C-Ge-C are expected to deviate from the ideal 109.5° due to the significant steric bulk of the phenyl and pentafluorophenyl substituents.
Conformational analysis, which involves mapping the potential energy surface as a function of bond rotations, is crucial for understanding the molecule's flexibility. sciforum.netmdpi.com The primary degrees of freedom are the rotations around the four Ge-C bonds. The most stable conformer would be one that minimizes the steric clashes and electrostatic repulsion between the ortho-hydrogens of the phenyl rings and the ortho-fluorines of the pentafluorophenyl rings.
Table 1: Predicted Geometric Parameters for this compound This interactive table provides representative values for key bond lengths and angles as would be predicted by DFT calculations. Actual values may vary based on the specific functional and basis set used.
| Parameter | Predicted Value | Description |
| Ge-C (phenyl) Bond Length | ~1.96 Å | The distance between the Germanium center and the carbon of the phenyl ring. |
| Ge-C (pentafluorophenyl) Bond Length | ~1.95 Å | The distance between the Germanium center and the carbon of the C₆F₅ ring; may be slightly shorter due to fluorine's inductive effect. |
| C-Ge-C Bond Angle | 108-112° | The angle between the different aryl groups attached to the Germanium, showing a distorted tetrahedral arrangement. |
| Dihedral Angle (C-Ge-C-C) | Varies | Defines the rotational orientation (conformation) of the aryl rings relative to each other. |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and electronic excitability. nih.govlibretexts.org
For this compound, the electronic nature of the substituents is highly polarized. The pentafluorophenyl groups are powerful electron-withdrawing ligands due to the high electronegativity of fluorine. In contrast, the phenyl groups are comparatively electron-donating.
This electronic disparity would lead to a distinct localization of the frontier orbitals.
HOMO: The Highest Occupied Molecular Orbital is expected to be primarily localized on the more electron-rich diphenylgermane (B155566) [(C₆H₅)₂Ge] fragment of the molecule.
LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to be centered on the electron-deficient bis(pentafluorophenyl) [(C₆F₅)₂] moiety.
The strong inductive effect of the C₆F₅ groups would significantly lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue like tetraphenylgermane (B86223). This stabilization typically results in a large HOMO-LUMO gap, which suggests that the molecule possesses high kinetic stability and is less prone to engage in reactions involving electron transfer.
Table 2: Representative Frontier Orbital Energies from DFT Calculations This interactive table shows hypothetical energy values for the frontier orbitals of this compound, illustrating the concepts discussed.
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -7.0 eV | Energy of the highest occupied molecular orbital, indicating the molecule's capacity to donate an electron. |
| LUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the molecule's capacity to accept an electron. |
| HOMO-LUMO Gap | 5.5 eV | The energy difference, which correlates with high chemical stability and resistance to electronic excitation. |
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ). nih.gov By identifying critical points in the electron density, AIM can characterize the nature and strength of atomic interactions. researchgate.netresearchgate.net
An AIM analysis of this compound would focus on several key features:
Ge-C Bonds: The analysis would locate bond critical points (BCPs) between the germanium atom and each of the four carbon atoms of the aryl rings. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points would quantitatively confirm the presence of strong, covalent bonds.
Mechanistic Investigations via Computational Modeling
Beyond static properties, computational modeling is essential for exploring the dynamic behavior of molecules, including their reaction mechanisms. researchgate.net By mapping the potential energy surface, researchers can identify the most likely pathways for chemical transformations.
Investigating a reaction mechanism computationally involves identifying all relevant stationary points: reactants, intermediates, products, and transition states (TS). researchgate.net A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.
For this compound, one could model various hypothetical reactions, such as its interaction with a Lewis acid or base, or its thermal decomposition pathway. For instance, in a reaction involving nucleophilic attack at the germanium center, DFT calculations could be used to:
Model the approach of the nucleophile.
Perform a transition state search to locate the precise geometry of the TS.
Characterize the TS geometry, which would reveal whether the mechanism is associative (the nucleophile bonds before a leaving group departs) or dissociative.
Confirm the TS through a frequency calculation, ensuring the presence of a single imaginary frequency corresponding to the reaction coordinate.
Once the reactants, transition states, and products have been identified and their geometries optimized, their relative energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics.
The key value derived from this profile is the activation energy (ΔE‡ or ΔG‡), which is the energy difference between the reactants and the transition state. This energy barrier dictates the rate of the reaction; a higher activation energy corresponds to a slower reaction.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations could provide profound insights into its structural dynamics, conformational flexibility, and interactions with its environment.
A typical MD simulation protocol would involve the following key steps:
Force Field Parameterization: A suitable force field, which is a set of empirical energy functions and parameters, would be selected or developed to accurately describe the interatomic and intramolecular forces within the this compound molecule. This is a critical step, as the accuracy of the simulation is highly dependent on the quality of the force field.
System Setup: The molecule would be placed in a simulation box, often solvated with a chosen solvent to mimic experimental conditions. The size of the box and the number of solvent molecules would be determined based on the desired concentration and to avoid artifacts from periodic boundary conditions.
Equilibration: The system would undergo an equilibration phase, where the temperature and pressure are gradually adjusted to the desired conditions. This allows the system to relax to a stable, low-energy state.
Production Run: Following equilibration, a long-duration simulation, known as the production run, would be performed. During this phase, the trajectories of all atoms in the system are recorded at regular intervals.
Analysis of the resulting trajectories would yield valuable information about the dynamic behavior of this compound, such as:
Conformational Analysis: Identification of the preferred conformations of the molecule and the energy barriers between them. The rotational dynamics of the phenyl and pentafluorophenyl rings around the germanium center would be of particular interest.
Intermolecular Interactions: In condensed phases, MD simulations can elucidate the nature and strength of intermolecular interactions, such as van der Waals forces and potential π-stacking between the aromatic rings.
Solvent Effects: The influence of the solvent on the structure and dynamics of the solute molecule can be studied in detail, including the formation of solvation shells and specific solvent-solute interactions.
Table 4.3.1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value | Description |
| Force Field | GAFF2 / Custom Parameters | General Amber Force Field, potentially with custom parameters for the germanium center and fluorinated rings. |
| Solvent | Toluene | A non-polar aromatic solvent to mimic potential reaction or spectroscopic conditions. |
| Temperature | 298 K | Standard ambient temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A typical duration for capturing significant conformational dynamics. |
| Time Step | 2 fs | The interval between successive steps in the integration of the equations of motion. |
This table presents a hypothetical set of parameters for a molecular dynamics simulation of this compound, as no specific studies are currently available.
Quantum Chemical Approaches to Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, these methods could provide a detailed understanding of its electronic structure and how it governs its interaction with electromagnetic radiation.
Key spectroscopic properties that can be investigated using quantum chemical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹³C, ¹⁹F, and potentially ⁷³Ge) and coupling constants are invaluable for assigning experimental spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose.
Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies and intensities can aid in the interpretation of experimental Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing insights into the molecular structure and bonding.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states, providing information about the electronic structure and chromophores within the molecule.
Table 4.4.1: Representative Theoretical Spectroscopic Data for a Model Germanium Compound
| Spectroscopic Property | Calculated Value | Method/Basis Set |
| ¹³C NMR Chemical Shift (ipso-C₆H₅) | 135.2 ppm | B3LYP/6-311G(d,p) |
| ¹⁹F NMR Chemical Shift (para-C₆F₅) | -162.5 ppm | B3LYP/6-311G(d,p) |
| C-H Stretching Frequency (Phenyl) | 3065 cm⁻¹ | B3LYP/6-311G(d,p) |
| C-F Stretching Frequency (Pentafluorophenyl) | 1510 cm⁻¹ | B3LYP/6-311G(d,p) |
| Lowest Energy Electronic Transition (λₘₐₓ) | 265 nm | TD-DFT/B3LYP/6-311G(d,p) |
Note: The data in this table are illustrative and based on general knowledge of similar organogermanium compounds. Specific computational results for this compound are not available in the reviewed literature.
The combination of molecular dynamics simulations and quantum chemical calculations would offer a powerful, multi-faceted approach to understanding the complex behavior of this compound at the atomic and electronic levels. While specific research on this compound is currently lacking, the theoretical frameworks are well-established and could provide significant insights in future studies.
Reactivity Profiles and Mechanistic Studies of Bis Pentafluorophenyl Diphenylgermane
Oxidative Addition Reactions at Germanium Centers with Transition Metals
Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex with a low oxidation state inserts into a covalent bond, leading to an increase in the metal's oxidation state and coordination number. wikipedia.orgumb.edu For organogermanium compounds like bis(pentafluorophenyl)diphenylgermane, this typically involves the cleavage of a germanium-carbon or germanium-hydride bond. The reaction is favored for metal centers that are both basic and easily oxidized. wikipedia.org
The general mechanism can proceed through several pathways, including a concerted three-centered associative mechanism, an SN2-type pathway for polar substrates, or radical-based mechanisms. wikipedia.orglibretexts.org In a concerted pathway, the metal center coordinates to the bond being broken (e.g., Ge-C) before cleavage occurs. libretexts.org The SN2-type mechanism involves nucleophilic attack by the metal on the germanium center, leading to the displacement of a substituent. libretexts.org Radical mechanisms proceed via single electron transfer steps. libretexts.org
The reactivity of the Ge-C bonds in this compound towards oxidative addition is significantly influenced by the pentafluorophenyl groups. These groups are powerful electron-withdrawing agents, which increases the electrophilicity of the germanium center but also strengthens the Ge-C bonds, making them less susceptible to cleavage compared to less substituted organogermanes. Therefore, oxidative addition reactions often require highly reactive, electron-rich metal centers.
| Oxidative Addition Pathway | Description | Applicable Substrates |
| Concerted | The metal coordinates to the Ge-X bond, forming a three-centered transition state before bond cleavage and formation of new M-Ge and M-X bonds. libretexts.org | Non-polar bonds (e.g., Ge-H, Ge-Ge). |
| SN2-type | The electron-rich metal center acts as a nucleophile, attacking the germanium atom and displacing a leaving group. libretexts.org | Polarized bonds (e.g., Ge-Halogen). |
| Radical | Involves single-electron transfer (SET) steps, generating radical intermediates. libretexts.org | Can occur with various substrates, often initiated photochemically or with specific metal complexes. |
| Ionic | The substrate dissociates into ions in solution before reacting with the metal center. wikipedia.org | Substrates that readily ionize (e.g., hydrogen halides). wikipedia.org |
The ligands present on both the germanium compound and the transition metal complex play a critical role in directing the course of oxidative addition reactions.
Ligands on Germanium: The pentafluorophenyl (C₆F₅) groups on this compound are strongly electron-withdrawing. This effect decreases the electron density on the germanium atom, making it less nucleophilic and potentially hindering its reaction with electrophilic metal centers. However, this enhanced electrophilicity can facilitate reactions with highly nucleophilic, electron-rich metal complexes. The phenyl groups (Ph) are less electron-withdrawing and their steric bulk, combined with that of the C₆F₅ groups, influences the accessibility of the germanium center.
Ligands on the Transition Metal: The reactivity of the transition metal complex is highly dependent on its ligand sphere. Strong donor ligands, such as bulky phosphines (e.g., tricyclohexylphosphine, PCy₃), increase the electron density on the metal center, enhancing its nucleophilicity and promoting oxidative addition. wikipedia.org Conversely, electron-withdrawing ligands on the metal center decrease its reactivity. The steric profile of the metal's ligands also dictates the feasibility of approach to the germanium center and can influence the geometry of the final product.
The stereochemistry of oxidative addition products can be complex, and isomerization of the resulting organometallic complexes is a common phenomenon. benthamopen.combenthamopenarchives.com Following the initial oxidative addition, the newly formed complex may not be in its most thermodynamically stable isomeric form. Subsequent rearrangement can occur, leading to different geometric isomers (e.g., cis vs. trans). umb.edu
For organogermanium compounds, distortion isomerism, where isomers differ by the degree of distortion in bond lengths and angles around the germanium center, is particularly prevalent. benthamopen.comresearchgate.net While specific studies on the isomerization of intermediates derived directly from this compound are not extensively detailed, the principles of organogermanium chemistry suggest that any resulting transition metal adducts would be susceptible to such processes. benthamopen.comnih.gov The final product distribution is often governed by a combination of kinetic and thermodynamic factors, influenced by solvent, temperature, and the steric and electronic properties of all substituents.
Germanium-Centered Radicals and Anions
The formation of germanium-centered radicals (germyl radicals) and anions (germyl anions) represents another important facet of the reactivity of this compound.
Germyl (B1233479) Radicals: Germanium-centered radicals can be generated through homolytic cleavage of a bond to germanium, for instance, by thermolysis or photolysis. Radical mechanisms have also been proposed in some oxidative addition reactions and frustrated Lewis pair chemistry. wikipedia.org The stability of a germyl radical is influenced by the substituents. While detailed studies on the (C₆F₅)₂(Ph)₂Ge• radical are limited, the presence of aromatic groups (both phenyl and pentafluorophenyl) would offer some degree of resonance stabilization. Studies on simpler germyl radicals, like GeH₃•, provide insight into their fundamental reactivity, such as their involvement in fluorine abstraction or homolytic substitution reactions. nih.gov
Germyl Anions: Germyl anions are typically formed by the reduction of a germane (B1219785) or a germyl halide, or by deprotonation of a hydrogermane. The presence of the two strongly electron-withdrawing pentafluorophenyl groups in this compound would be expected to significantly stabilize a corresponding germyl anion, [(C₆F₅)₂(Ph)₂Ge]⁻, by delocalizing the negative charge. This stabilization makes the formation of such anions more favorable compared to anions with less electronegative substituents. The position and geometry of anions relative to a pentafluorophenyl group are known to be controllable, suggesting that the structure of a germyl anion could be influenced by intramolecular interactions. researchgate.net These stabilized anions can serve as potent nucleophiles in subsequent reactions.
Multiple Bonds to Germanium and Germylenes in Reaction Pathways
While germanium typically forms single bonds in its +4 oxidation state, species with multiple bonds to germanium (e.g., germenes, Ge=C; digermenes, Ge=Ge) and divalent germanium compounds known as germylenes (:GeR₂) are known reactive intermediates. wikipedia.orgwikipedia.org
Germylenes are analogues of carbenes and possess a lone pair of electrons and a vacant p-orbital, giving them ambiphilic character. wikipedia.org They can act as either a Lewis acid or a Lewis base. The formation of a germylene intermediate from a Ge(IV) precursor like this compound would involve a reductive process. Although not a common pathway for this specific compound, germylenes are key players in the chemistry of organogermanium compounds. wikipedia.org
Recent research has highlighted the role of germylenes in frustrated Lewis pair (FLP) chemistry. nih.govnih.govresearchgate.net For example, germylene phosphaketenes have been shown to react with the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, and participate in both intra- and intermolecular FLP additions to alkynes. nih.govnih.gov Similarly, a germylene/borane (B79455) Lewis pair formed from a germylene and B(C₆F₅)₃ demonstrated remarkable reactivity, including the cleavage of C=O double bonds. researchgate.net These examples underscore the potential for Ge(II) species, potentially derived from Ge(IV) precursors under specific conditions, to act as the Lewis basic component in FLP reactions. nih.govresearchgate.net
Catalytic Dehydrocoupling Mechanisms
Catalytic dehydrocoupling is a process that forms a new bond between two elements with the concomitant elimination of molecular hydrogen (H₂). This methodology is of significant interest for the formation of element-element bonds, such as Ge-N or Ge-O. While transition metals have traditionally been used as catalysts, recent advancements have focused on metal-free approaches, notably those involving frustrated Lewis pairs. acs.orgnih.gov
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. wikipedia.org This "frustration" leaves their acidity and basicity available to cooperatively activate small molecules like H₂. wikipedia.orgmdpi.com A common and highly effective Lewis acid used in FLP chemistry is tris(pentafluorophenyl)borane, B(C₆F₅)₃, due to its strong electrophilicity. wikipedia.org
While direct studies of this compound in FLP-catalyzed dehydrocoupling are not prominent, the reactivity of analogous systems provides significant insight. The general mechanism for H₂ activation by a P/B FLP, for example, involves the Lewis basic phosphine (B1218219) donating electron density to one hydrogen atom while the Lewis acidic borane accepts electron density from the other, leading to heterolytic cleavage of the H-H bond. mdpi.com
Homolytic vs. Heterolytic Activation Pathways
Detailed mechanistic studies specifically investigating the homolytic versus heterolytic activation pathways of this compound are not extensively documented in readily accessible literature. However, the principles of these activation mechanisms are fundamental in organometallic chemistry and can be discussed in a general context.
Activation of organometallic compounds can proceed through two primary pathways:
Homolytic Activation: This pathway involves the cleavage of a chemical bond where each of the resulting fragments retains one of the originally bonded electrons. This process leads to the formation of radicals. In the context of organogermanes, homolytic cleavage of a germanium-carbon bond would produce a germyl radical and a carbon-centered radical. Such pathways are often initiated by heat (thermolysis) or light (photolysis).
Heterolytic Activation: In this pathway, the bond cleavage results in an uneven distribution of the bonding electrons, leading to the formation of ions. For a germanium-carbon bond, heterolytic cleavage would result in either a germyl cation and a carbanion, or a germyl anion and a carbocation. This type of activation is commonly facilitated by the interaction with Lewis acids or bases. For instance, a strong Lewis acid could coordinate to one of the phenyl or pentafluorophenyl groups, polarizing the Ge-C bond and facilitating its heterolytic cleavage.
The presence of two electron-withdrawing pentafluorophenyl groups on the germanium center in this compound would significantly influence its electronic properties and, consequently, its reactivity. These groups would make the germanium atom more electrophilic and could favor pathways involving nucleophilic attack at the germanium center or heterolytic cleavage of the Ge-C(phenyl) bonds.
Without specific experimental or computational studies on this compound, any definitive statement on its preference for a homolytic versus heterolytic activation pathway under various conditions would be speculative.
Germanium-Halogen Exchange Reactions
A notable reaction involving this compound is its participation in germanium-halogen exchange. Research has demonstrated the synthesis of bis(pentafluorophenyl)phenylhalogenogermanes from this parent compound.
A convenient preparative method for bis(pentafluorophenyl)phenylchlorogermane, (C₆F₅)₂GePh(Cl), and bis(pentafluorophenyl)phenylbromogermane, (C₆F₅)₂GePh(Br), has been reported. illinois.edu This transformation involves the reaction of this compound with germanium tetrahalides.
The reaction proceeds by the exchange of a phenyl group on the germanium center with a halogen atom from germanium tetrachloride (GeCl₄) or germanium tetrabromide (GeBr₄). This type of redistribution reaction is a known process in organogermanium chemistry. The reaction can be represented as follows:
(C₆F₅)₂GePh₂ + GeX₄ → (C₆F₅)₂GePhX + PhGeX₃ (where X = Cl, Br)
The following table summarizes the reactants and products in these germanium-halogen exchange reactions.
| Reactant 1 | Reactant 2 | Main Product |
| This compound | Germanium tetrachloride | Bis(pentafluorophenyl)phenylchlorogermane |
| This compound | Germanium tetrabromide | Bis(pentafluorophenyl)phenylbromogermane |
This reaction provides a direct route to synthesize mixed aryl-halogermanes, which are valuable precursors for further synthetic transformations.
Phenyl Redistribution Reactions in Organogermanes
Specific studies on phenyl redistribution reactions involving this compound are not detailed in the available literature. However, redistribution reactions of substituents on germanium are a recognized phenomenon in organogermane chemistry.
These reactions typically involve the exchange of organic groups and/or halogens between two or more germanium centers, leading to a mixture of products. Such redistributions can be promoted by heat or by the presence of catalysts, often Lewis acids.
For a tetraorganogermane like this compound, a hypothetical uncatalyzed thermal redistribution reaction could lead to a mixture of germanes with different numbers of phenyl and pentafluorophenyl substituents. For example, the following equilibrium could be envisioned:
2 (C₆F₅)₂GePh₂ ⇌ (C₆F₅)₃GePh + (C₆F₅)GePh₃
The position of such an equilibrium would depend on the relative thermodynamic stabilities of the involved compounds. The presence of a catalyst, such as a Lewis acid (e.g., aluminum chloride), would likely facilitate this process by forming intermediate complexes that weaken the germanium-carbon bonds and promote the exchange of the aryl groups.
It is important to emphasize that this is a general description of redistribution reactions in organogermanes. Without specific experimental data for this compound, the conditions under which such reactions would occur and the composition of the resulting product mixture remain speculative.
Advanced Materials Science and Catalytic Applications
Role in Polymerization Catalysis
There is currently a lack of specific research detailing the role of Bis(pentafluorophenyl)diphenylgermane as a primary catalyst or cocatalyst in polymerization reactions. However, the presence of the highly electron-withdrawing pentafluorophenyl (C₆F₅) groups suggests that it may function as a Lewis acid. This characteristic is pivotal in various polymerization processes.
Compounds containing pentafluorophenyl groups, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and tris(pentafluorophenyl)gallium (Ga(C₆F₅)₃), are well-known, potent Lewis acids that act as highly effective cocatalysts in olefin polymerization. researchgate.net These compounds activate metallocene and other pre-catalysts to generate the catalytically active species. The Lewis acidity of such compounds is attributed to the electron-deficient nature of the central atom, induced by the perfluorinated aryl rings. It is plausible that this compound could exhibit sufficient Lewis acidity to play a similar role, potentially activating transition metal catalysts for olefin polymerization.
The performance of such a cocatalyst would depend on its ability to abstract an alkyl or halide group from the pre-catalyst to form a weakly coordinating anion. The stability of the resulting germanate anion, [(C₆F₅)₂Ge(Ph)₂R]⁻, would be a critical factor in determining its effectiveness.
Table 1: Comparison of Lewis Acid Cocatalysts in Olefin Polymerization
| Cocatalyst | Central Atom | Key Features |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Boron | Strong Lewis acid, forms stable, weakly coordinating anions. |
| Tris(pentafluorophenyl)gallium (Ga(C₆F₅)₃) | Gallium | Active coinitiator for cationic polymerization in aqueous media. researchgate.net |
| This compound | Germanium | Hypothesized: Potential Lewis acidity due to C₆F₅ groups. |
Precursors for Germanium-Containing Nanomaterials
Organogermanium compounds are valuable precursors for the synthesis of germanium-based nanomaterials due to their volatility and decomposition pathways that can yield high-purity germanium.
The synthesis of germanium nanowires often relies on the thermal decomposition of organogermane precursors. While this compound has not been specifically reported for this application, related compounds like diphenylgermane (B155566) (Ph₂GeH₂) have been successfully used. researchgate.net The general principle involves the thermal breakdown of the precursor to release germanium atoms, which then contribute to the growth of nanowires, often through a vapor-liquid-solid (VLS) or solution-liquid-solid (SLS) mechanism.
The thermal stability and decomposition temperature of this compound would be critical parameters. The strong C-F bonds in the pentafluorophenyl groups might influence the decomposition process, potentially requiring higher temperatures compared to non-fluorinated analogues. However, this could also offer a wider processing window for controlled deposition. The nature of the leaving groups (phenyl and pentafluorophenyl radicals) could also affect the purity and morphology of the resulting nanowires.
Table 2: Selected Precursors for Germanium Nanowire Synthesis
| Precursor | Synthesis Method | Typical Decomposition Temperature |
| Germane (B1219785) (GeH₄) | Chemical Vapor Deposition | 280-350°C |
| Diphenylgermane (Ph₂GeH₂) | Solution-Liquid-Solid | ~400°C |
| This compound | Hypothetical | Unknown |
This compound could potentially serve as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of germanium-containing thin films. researchgate.net The suitability of a precursor for MOCVD depends on its volatility, thermal stability, and the clean decomposition pathway to the desired material. Dihalide germylene precursors have been explored for the deposition of germanium-containing films at low temperatures via CVD and Atomic Layer Deposition (ALD). google.com
The presence of four aryl groups in this compound might lead to a lower volatility compared to smaller organogermanes. However, its thermal decomposition could lead to the deposition of amorphous or polycrystalline germanium films. The incorporation of fluorine from the pentafluorophenyl groups into the film would be a potential concern and would need to be carefully controlled during the deposition process. The choice of carrier gas and deposition temperature would be crucial in determining the composition and properties of the resulting thin film.
Applications in Electronic and Optical Materials
While there is no specific literature on the electronic and optical applications of materials derived from this compound, the properties of related compounds offer some insights. Tetraaryl pyrenes, for example, have been investigated for their photophysical properties and application in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net The introduction of different aryl groups can tune the emission color and efficiency of these materials.
The combination of phenyl and pentafluorophenyl groups in this compound could lead to interesting photophysical properties. The electron-donating nature of the phenyl groups and the electron-withdrawing nature of the pentafluorophenyl groups could create a push-pull electronic structure, which is often desirable for creating materials with strong fluorescence and non-linear optical properties. Polymers incorporating this germane as a monomeric unit might exhibit unique electronic and optical characteristics suitable for applications in OLEDs, organic photovoltaics (OPVs), or as sensors. researchgate.netcnrs-imn.frosti.govaps.orgnih.govrsc.org
Table 3: Potential Electronic and Optical Properties of Materials Based on this compound
| Property | Potential Influence of this compound |
| Luminescence | The push-pull nature of the aryl groups could lead to tunable fluorescence, potentially in the blue or green region. |
| Charge Transport | The germanium center and the aromatic rings could facilitate charge transport, relevant for semiconductor applications. |
| Refractive Index | The presence of heavy germanium and fluorine atoms could lead to materials with a high refractive index. |
Q & A
Q. What are the critical considerations for synthesizing Bis(pentafluorophenyl)diphenylgermane with high purity?
Synthesis requires optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) to minimize side products. Fluorinated aryl groups (pentafluorophenyl) are highly electron-withdrawing, which may slow coupling reactions. Use inert atmospheres (e.g., argon) to prevent oxidation of the germanium center. Characterization via NMR and X-ray crystallography is essential to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : NMR identifies fluorine environments, while and NMR resolve phenyl group configurations.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects fragmentation patterns.
- X-ray Diffraction : Resolves steric effects from bulky substituents and verifies Ge–C bond geometry .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Follow CLP/ECHA guidelines for organogermanium compounds: use fume hoods, nitrile gloves, and eye protection. Monitor for acute toxicity risks (e.g., respiratory irritation) and ensure waste disposal complies with local regulations. Safety Data Sheets (SDS) should be reviewed for specific handling instructions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the steric and electronic effects of this compound in catalytic systems?
- Factorial Design : Vary substituents (e.g., compare with non-fluorinated analogs) to isolate steric vs. electronic contributions .
- Kinetic Studies : Measure reaction rates under controlled conditions to assess catalytic activity.
- Computational Modeling : Use DFT calculations to map electron density distribution and predict reactive sites .
Q. What methodological approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
- Cross-Validation : Compare results with analogous compounds (e.g., triphenylgermane derivatives).
- Dynamic NMR : Investigate temperature-dependent shifts caused by conformational flexibility.
- Theoretical Frameworks : Link observations to established organometallic bonding theories (e.g., hyperconjugation effects) .
Q. How can researchers integrate this compound into hybrid materials, and what characterization challenges arise?
- Composite Synthesis : Use sol-gel methods or co-precipitation to embed the compound into polymers/inorganic matrices.
- Challenges : Differentiate interfacial interactions (e.g., Ge–O vs. Ge–C bonding) via XPS or FTIR.
- Data Management : Follow FAIR principles to ensure reproducibility and cross-disciplinary accessibility .
Q. What strategies are effective for studying the compound’s photophysical properties, and how do they align with theoretical predictions?
- Experimental : UV-Vis absorption/emission spectroscopy under inert conditions to avoid quenching.
- Computational : TD-DFT simulations to model excited-state behavior.
- Validation : Compare experimental Stokes shifts with computational outputs to refine models .
Q. How should researchers address discrepancies in reactivity data across different solvent systems?
- Systematic Solvent Screening : Test polar/aprotic vs. non-polar solvents to identify solvation effects.
- Multivariate Analysis : Use principal component analysis (PCA) to correlate solvent parameters (e.g., dielectric constant) with reaction outcomes.
- Mechanistic Probes : Introduce isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .
Methodological and Data Integrity Considerations
Q. What frameworks ensure rigorous data collection and reproducibility in studies involving this compound?
- Pre-registration : Document experimental protocols and hypotheses before data collection (e.g., via OSF).
- Metadata Standards : Adopt domain-specific templates (e.g., for organometallic chemistry) to annotate datasets.
- Peer Review : Share raw data (spectra, crystallographic files) in public repositories like Zenodo or Dryad .
Q. How can interdisciplinary collaborations enhance research on this compound’s applications?
- Joint Proposals : Combine expertise in synthetic chemistry, computational modeling, and materials science.
- Shared Infrastructure : Utilize centralized facilities for advanced characterization (e.g., synchrotron X-ray sources).
- Ethical Compliance : Address dual-use risks (e.g., environmental toxicity) in collaborative agreements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
